molecular formula C17H15N3O3S2 B2969277 (E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 392325-74-5

(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2969277
CAS RN: 392325-74-5
M. Wt: 373.45
InChI Key: ZPTIUEYORLMQKG-ZZXKWVIFSA-N
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Description

(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Enzyme Activity Detection

A study by Harris and Wilson (1983) described the use of a compound similar to (E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide in polyacrylamide gels to detect enzymes catalyzing thiol-producing reactions. This novel method proved rapid and sensitive for detecting small amounts of enzyme activity, such as acetylcholinesterase and alkaline phosphatase, in electrophoresis gels (Harris & Wilson, 1983).

2. Antioxidant Activity in Drug Toxicity

Cabrera-Pérez et al. (2016) synthesized benzothiazole derivatives with antioxidant activity, which could be relevant to the compound . These derivatives were effective in scavenging free radicals and showed protective effects against acetaminophen-induced hepatotoxicity, suggesting potential applications in managing drug toxicity (Cabrera-Pérez et al., 2016).

3. Photochromic Properties for Material Science

Uchida, Nakayama, and Irie (1990) investigated derivatives of benzo[b]thiophen for their photochromic properties. These derivatives, including structures similar to the compound , showed potential for applications in material science, particularly in creating materials that change color in response to light exposure (Uchida, Nakayama, & Irie, 1990).

4. Dye Synthesis and Textile Applications

Research by Sabnis and Rangnekar (1989) on the synthesis of azo benzo[b]thiophene derivatives, including compounds structurally related to this compound, demonstrated their application as disperse dyes with good coloration and fastness properties on textiles (Sabnis & Rangnekar, 1989).

5. Antitumor and Cytotoxic Activities

A study by Shams, Mohareb, Helal, and Mahmoud (2010) synthesized various heterocyclic derivatives from a compound similar to the one , demonstrating significant antitumor and cytotoxic activities. This suggests potential applications in cancer research and therapy (Shams et al., 2010).

properties

IUPAC Name

(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-10-2-5-12-13(9-18)17(25-14(12)8-10)19-15(21)6-3-11-4-7-16(24-11)20(22)23/h3-4,6-7,10H,2,5,8H2,1H3,(H,19,21)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTIUEYORLMQKG-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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